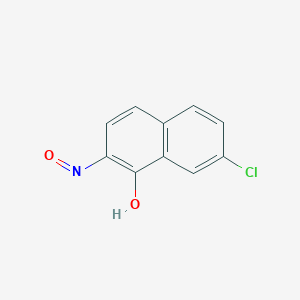

7-Chloro-2-nitrosonaphthalen-1-ol

Description

7-Chloro-2-nitrosonaphthalen-1-ol is a naphthol derivative featuring a chlorine substituent at the 7-position and a nitroso (-NO) group at the 2-position of the naphthalene ring. Naphthols are widely studied for their roles in organic synthesis, catalysis, and pharmaceutical intermediates, with substituent positions and functional groups critically influencing reactivity and applications .

Properties

CAS No. |

56820-59-8 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

7-chloro-2-nitrosonaphthalen-1-ol |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-9(12-14)10(13)8(6)5-7/h1-5,13H |

InChI Key |

IIIYIPXBZUMXMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2O)N=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloronaphthalen-1-ol (CAS: N/A; )

- Structure : Chlorine at 2-position, hydroxyl at 1-position.

- Synthesis: Synthesized via ring-expansion of 1-indanones with 80% isolated yield .

- Key Differences :

- The absence of a nitroso group reduces redox activity compared to 7-Chloro-2-nitrosonaphthalen-1-ol.

- Chlorine at the 2-position may sterically hinder electrophilic substitution reactions compared to the 7-position in the target compound.

7-Amino-naphthalen-1-ol (CAS: 4384-92-3; )

- Structure: Amino (-NH₂) at 7-position, hydroxyl at 1-position.

- Molecular Weight : 159.19 g/mol (vs. ~197.6 g/mol estimated for the target compound).

- Reactivity: The amino group is strongly electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity, whereas the nitroso group in the target compound may participate in coordination chemistry or oxidative coupling .

7-Cycloheptyl-naphthalen-2-ol ()

- Structure : Cycloheptyl at 7-position, hydroxyl at 2-position.

- Synthesis : Prepared via Pd-catalyzed cross-coupling with Grignard reagents (72% yield).

- Steric Effects : The bulky cycloheptyl group contrasts with the smaller chloro and nitroso substituents in the target compound, suggesting differences in solubility and steric hindrance during reactions .

1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol ()

- Structure: Nitro (-NO₂) at the benzene ring, hydroxyl at 2-position.

- Electronic Effects : The nitro group is more electron-withdrawing than nitroso, altering aromatic ring electrophilicity .

Data Table: Comparative Analysis of Naphthol Derivatives

Key Research Findings

- Substituent Position : Chlorine at the 7-position (vs. 2-position in ) may reduce steric interference in para-substitution reactions but increase electronic deactivation of the ring.

- Nitroso vs.

- Synthetic Challenges : The nitroso group’s sensitivity to oxidation or reduction may require milder conditions compared to halogenated or alkylated naphthols .

Notes

- Further experimental studies are needed to validate the hypothesized properties and synthetic pathways for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.